molecular formula C5H9ClN2O3 B13563140 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride

5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride

Cat. No.: B13563140
M. Wt: 180.59 g/mol
InChI Key: HKLLSHJMDBFIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group, a dihydro-oxazole ring, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance solubility and stability .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxazole ring structure allows for stable interactions with various biological molecules, facilitating its role in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride apart is its aminomethyl group, which enhances its reactivity and potential for forming stable complexes with biological molecules. This makes it particularly valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C5H9ClN2O3

Molecular Weight

180.59 g/mol

IUPAC Name

5-(aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H8N2O3.ClH/c6-2-3-1-4(5(8)9)7-10-3;/h3H,1-2,6H2,(H,8,9);1H

InChI Key

HKLLSHJMDBFIIN-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)O)CN.Cl

Origin of Product

United States

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